molecular formula C6H4BBrF2O2 B2580735 5-Bromo-2,3-difluorophenylboronic acid CAS No. 2096339-65-8

5-Bromo-2,3-difluorophenylboronic acid

Cat. No.: B2580735
CAS No.: 2096339-65-8
M. Wt: 236.81
InChI Key: WMJVJEUQKZBXHN-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and two fluorine atoms. It is widely used as a building block in the synthesis of various organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-2,3-difluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Derivatives: Formed via nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for fine-tuning of the compound’s electronic properties, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

(5-bromo-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJVJEUQKZBXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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